(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, also known as BRD3308, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide works by binding to the active site of CK2, a protein kinase that is overexpressed in many types of cancer. By inhibiting CK2, (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide can prevent the phosphorylation of downstream targets, leading to cell death in cancer cells. In neurodegenerative diseases, (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to inhibit the accumulation of beta-amyloid and alpha-synuclein, which are proteins that are thought to contribute to the development of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to have potent inhibitory effects on CK2, with an IC50 value of 0.5 μM. It has also been shown to have good selectivity for CK2 over other protein kinases. In addition, (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not overexpress CK2. In addition, further studies are needed to determine the long-term safety and efficacy of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide.
Orientations Futures
There are several future directions for the study of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide. One potential application is in the development of new cancer therapies, either as a standalone treatment or in combination with other drugs. In addition, further studies are needed to determine the potential use of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide in the treatment of other diseases such as neurodegenerative diseases. Finally, research is needed to optimize the synthesis and purification methods for (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, as well as to investigate its potential side effects and toxicity.
Méthodes De Synthèse
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide can be synthesized using a multi-step process involving the reaction of various reagents such as 5-bromo-2-phenylmethoxybenzaldehyde, cyanoacetic acid, and propan-2-amine. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has shown potential applications in drug discovery and development due to its ability to target specific proteins and enzymes involved in various diseases. It has been studied for its potential use in cancer treatment, specifically as a selective inhibitor of the protein kinase CK2. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-14(2)23-20(24)17(12-22)10-16-11-18(21)8-9-19(16)25-13-15-6-4-3-5-7-15/h3-11,14H,13H2,1-2H3,(H,23,24)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPUCYVJZDWUHJ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.